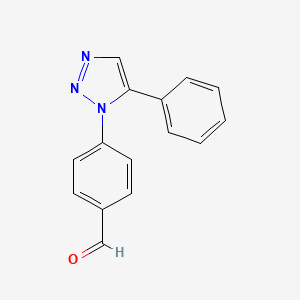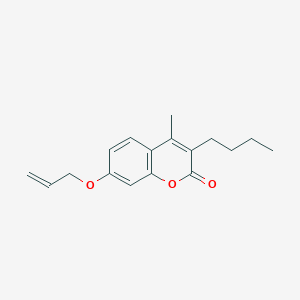![molecular formula C24H19N3O2S2 B11519266 5-[3-(benzyloxy)phenyl]-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B11519266.png)
5-[3-(benzyloxy)phenyl]-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(BENZYLOXY)PHENYL]-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex organic compound belonging to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a phenyl group, and a sulfanylidene group attached to a thiazolopyrimidine core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(BENZYLOXY)PHENYL]-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the thiazolopyrimidine core, is a key step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-[3-(BENZYLOXY)PHENYL]-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazolopyrimidine core.
Substitution: The benzyloxy and phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzyloxy or phenyl moieties.
Scientific Research Applications
5-[3-(BENZYLOXY)PHENYL]-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of new polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-[3-(BENZYLOXY)PHENYL]-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxy and phenyl groups may facilitate binding to hydrophobic pockets, while the sulfanylidene group could participate in redox reactions or form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
5-[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]-3-PHENYL-2-THIOXO-2,3,5,6-TETRAHYDRO[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7(4H)-ONE: This compound has similar structural features but includes dibromo substitutions, which may alter its chemical properties and biological activities.
Other Thiazolopyrimidines: Compounds within this class share the thiazolopyrimidine core but differ in their substituents, leading to variations in their reactivity and applications.
Uniqueness
The uniqueness of 5-[3-(BENZYLOXY)PHENYL]-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C24H19N3O2S2 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
3-phenyl-5-(3-phenylmethoxyphenyl)-2-sulfanylidene-5,6-dihydro-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H19N3O2S2/c28-23-20-22(27(24(30)31-20)18-11-5-2-6-12-18)25-21(26-23)17-10-7-13-19(14-17)29-15-16-8-3-1-4-9-16/h1-14,21,25H,15H2,(H,26,28) |
InChI Key |
LAUPQMQIHPFGTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3NC4=C(C(=O)N3)SC(=S)N4C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-[3-(2,4-Dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11519185.png)
![ethyl 2-[(acetylamino)methyl]-6-bromo-1-(2-bromoethyl)-5-methoxy-1H-indole-3-carboxylate](/img/structure/B11519200.png)
![2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B11519204.png)
![2-Amino-1-(2-chloro-4-nitrophenyl)-4-[4-(diethylamino)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11519206.png)
![4-[({(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid](/img/structure/B11519229.png)

![2-(1-Acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzonitrile (non-preferred name)](/img/structure/B11519243.png)

![6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one](/img/structure/B11519249.png)
![3-chloro-N-(2-chloro-4-nitrophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11519250.png)
![2-nitro-N'-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]benzohydrazide](/img/structure/B11519260.png)
![2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-oxoethyl]sulfanyl}-6-hydroxy-5-[3-(trimethylsilyl)propyl]-3,4-dihydropyrimidin-4-one](/img/structure/B11519261.png)
![2-(3,4-dimethoxyphenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B11519268.png)
![2-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B11519270.png)
